mGluR2 Negative Allosteric Modulation
The compound exhibits IC50 = 589 nM as a negative allosteric modulator of rat mGluR2 expressed in HEK293 cells [1]. This value falls within the broader range reported for 4-phenyl substituted pyrazole inhibitors (IC50 = 30–555 nM) [2], indicating that the 3-isopropyl-4-(4-methoxyphenyl) substitution yields moderate potency in this chemotype. While more potent analogs exist, the specific substitution pattern may confer distinct physicochemical or selectivity attributes not captured by single-point IC50 comparisons.
| Evidence Dimension | IC50 for mGluR2 negative allosteric modulation |
|---|---|
| Target Compound Data | IC50 = 589 nM |
| Comparator Or Baseline | Class of 4-phenyl substituted pyrazole inhibitors: IC50 range = 30–555 nM |
| Quantified Difference | Target compound IC50 is at the upper bound of the class range; approximately 10-fold less potent than the most active analogs (IC50 ~30 nM) |
| Conditions | Rat mGluR2 expressed in HEK293 cells co-expressing Gα15; measured by decrease in glutamate-induced calcium mobilization |
Why This Matters
For research programs targeting mGluR2, this compound provides a specific, quantifiable data point that anchors SAR efforts around the 3-isopropyl-4-(4-methoxyphenyl) substitution pattern.
- [1] BindingDB. CHEMBL4557272 / BDBM50503479. Affinity Data: IC50 = 589 nM for negative allosteric modulation of rat mGluR2. View Source
- [2] BRENDA. Ligand: 4-phenyl substituted pyrazole inhibitors; inhibitory potency IC50 = 30–555 nM. View Source
